
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in the formation of carbon-carbon bonds
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,3,4-oxadiazoles is the cyclization of acylhydrazides with carboxylic acids or their derivatives under dehydrating conditions . The reaction can be catalyzed by various agents such as phosphorus oxychloride or zirconium chloride .
This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents would be optimized to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by Lewis acids, while nucleophilic substitution may require strong bases.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the substituents introduced.
科学的研究の応用
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in cancer therapy and enzyme inhibition.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site serine residues .
類似化合物との比較
Similar Compounds
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
2-(5-Isopropyl-1,3,4-oxadiazol-2-yl)phenylboronic acid is unique due to the presence of both the boronic acid and 1,3,4-oxadiazole moieties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable tool in organic synthesis and medicinal chemistry. The boronic acid group is particularly useful in Suzuki-Miyaura coupling reactions, while the oxadiazole ring can impart biological activity and stability to the compound.
特性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-7(2)10-13-14-11(17-10)8-5-3-4-6-9(8)12(15)16/h3-7,15-16H,1-2H3 |
InChIキー |
LRIWARKVMIQDHV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2=NN=C(O2)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


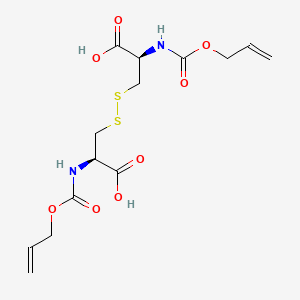
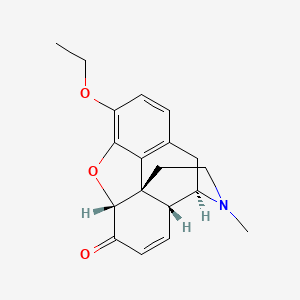
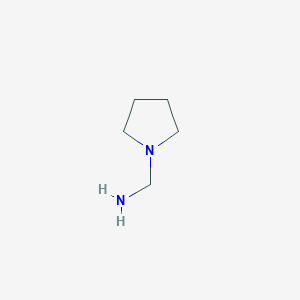
![2-Hydroxypropyl 2-[(2,6-Dichlorophenyl)amino]benzeneacetate](/img/structure/B13403026.png)
![[(9R,10S,11S,13S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13403027.png)
![tert-butyl (3S,5S,6R)-3-[2-(oxiran-2-yl)ethyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B13403034.png)
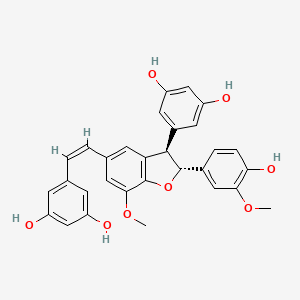
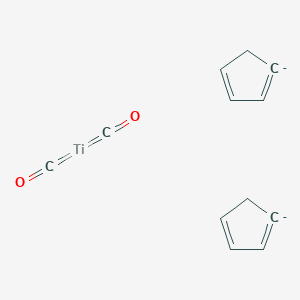
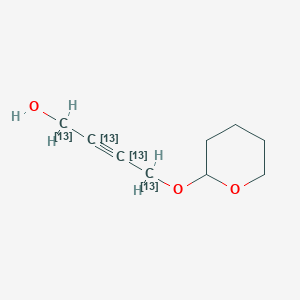
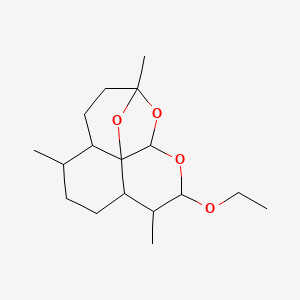
![4-hydroxy-9,10-dioxo-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-2-carboxylic acid](/img/structure/B13403058.png)
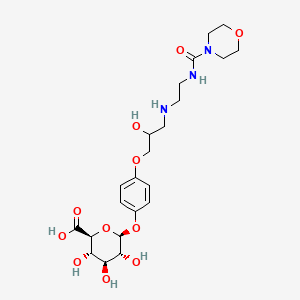
![Phosphoric acid, mono[2,3-bis(hexadecyloxy)propyl] mono[2-(dimethylamino)ethyl] ester, (R)-](/img/structure/B13403074.png)
![ethyl (2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B13403085.png)
